molecular formula C23H19N5O3S B2692397 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 896320-69-7

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No. B2692397
CAS RN: 896320-69-7
M. Wt: 445.5
InChI Key: LKHPIBNOXXGMEB-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of an imidazole-containing compound like this would be complex due to the presence of multiple rings and functional groups. The imidazole ring itself is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Imidazole and its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific reactions that this compound would undergo would depend on the other functional groups present in the molecule.


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . The physical and chemical properties of the specific compound would depend on the other functional groups present in the molecule.

Scientific Research Applications

Fluorescent Probes for Mercury Ion Detection

One significant application of derivatives related to 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is in the development of fluorescent probes for mercury ion detection. The reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, produces imidazo[1,2-a]pyridine derivatives. These compounds, specifically 1-(6-chloro-3-(5-chloropyridin-2-ylamino)imidazo[1,2-a]pyridin-2-yl)-2-ethylbutan-1-one, have been demonstrated to efficiently detect mercury ions both in acetonitrile and buffered aqueous solutions (Shao et al., 2011).

Antioxidant Studies

Derivatives of the compound have also been synthesized for antioxidant studies. For instance, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized and showed moderate to significant radical scavenging activity. These findings suggest potential utility in developing compounds with antioxidant properties, indicating a direction for further modification or derivatization for enhanced biological activity (Ahmad et al., 2012).

Coordination Complexes and Antioxidant Activity

Further research into pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, demonstrating the potential of such compounds in developing novel antioxidant agents (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of imidazole-containing compounds can vary greatly depending on the specific structure of the compound and its intended use. For example, some imidazole derivatives show antibacterial or antitumor activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Generally, it’s important to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment when handling chemical compounds .

Future Directions

The future directions for research on this compound would depend on its specific properties and potential applications. Given the wide range of activities shown by imidazole derivatives, it could be interesting to explore its potential uses in various fields such as medicine, agriculture, or materials science .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c29-22(25-17-3-7-20-21(13-17)31-12-11-30-20)14-32-23-8-6-19(26-27-23)16-1-4-18(5-2-16)28-10-9-24-15-28/h1-10,13,15H,11-12,14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHPIBNOXXGMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

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